3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
Description
This bicyclic heterocycle features an oxazole ring fused to a partially saturated pyridine core, with a trifluoromethyl (-CF₃) substituent at position 2. The compound’s physicochemical properties (e.g., moderate solubility and permeability) make it a candidate for medicinal chemistry optimization, particularly in enzyme inhibition applications .
Properties
CAS No. |
853784-19-7 |
|---|---|
Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carbonyldiimidazole-Mediated Cyclization
In a representative procedure, 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine (5.5 g, 0.05 M) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under argon. CDI (12.15 g, 0.075 M) is added, and the mixture is refluxed for 5 hours. After THF evaporation, the residue is washed with dichloromethane and precipitated via pH adjustment (pH ≈5) using hydrochloric acid. This method yields the oxazolo ring with a 77% efficiency.
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Reagent | Solvent | Time (h) | Yield | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Amino-3-hydroxy-5-CF3-pyridine | CDI (1.5 eq) | THF | 5 | 77% | 212–214 |
| 2-Amino-3-hydroxy-6-Me-pyridine | CDI (1.5 eq) | THF | 6 | 68% | 198–200 |
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced via two primary routes: (1) direct incorporation during cyclization using pre-functionalized precursors or (2) post-cyclization modification via halogen exchange.
Pre-Functionalized Precursor Approach
Synthesis begins with 2-nitro-3-hydroxy-5-(trifluoromethyl)pyridine, which undergoes hydrogenation (H₂, Pd/C, methanol) to yield 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine. This precursor is then cyclized using CDI, as described in Section 1.1.
Post-Cyclization Trifluoromethylation
Brominated intermediates, such as 3-(2-bromoethyl)oxazolo[4,5-b]pyridin-2-one, are reacted with trifluoromethyl copper(I) iodide (CF₃Cu) in dimethylformamide (DMF) at 80°C for 12 hours. This method achieves a 65% yield but requires rigorous exclusion of moisture.
Table 2: Trifluoromethylation Efficiency
| Intermediate | Reagent | Conditions | Yield |
|---|---|---|---|
| 3-(2-Bromoethyl)oxazolo[4,5-b] | CF₃Cu (2 eq) | DMF, 80°C, 12 h | 65% |
| 3-(3-Bromopropyl)oxazolo[4,5-b] | TMSCF₃ (3 eq) | THF, 60°C, 8 h | 58% |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization in THF under reflux (65°C) outperforms dichloromethane or acetonitrile, as higher polarity solvents destabilize the transition state. Reducing the reaction temperature to 50°C decreases yield to 45%, highlighting the necessity of reflux conditions.
Catalytic Enhancements
The addition of triethylamine (1 eq) as a base improves yields by 12–15% by neutralizing HCl generated during CDI-mediated cyclization. Similarly, microwave-assisted synthesis (100°C, 30 minutes) achieves comparable yields (75%) in reduced time.
Characterization and Analytical Data
Successful synthesis is confirmed via spectral analysis:
-
Infrared (IR): A strong absorption at 1750 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=C aromatic).
-
¹H NMR (CDCl₃): δ 2.4 (s, 3H, CH₃), 3.8–4.1 (m, 4H, CH₂), 7.2 (s, 1H, pyridine-H).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs based on structural features, solubility, permeability, and biological activity:
Key Observations :
- Oxazole vs. However, this may reduce solubility compared to oxazole derivatives .
- Substituent Effects : The -CF₃ group in the target compound balances metabolic stability and moderate solubility. In contrast, hydroxyl (-OH) or carboxylic acid (-COOH) substituents () improve solubility but compromise permeability .
- Ring Position : Oxazolo[5,4-c]pyridin-3-ol () showed high solubility but low permeability, likely due to increased polarity from the -OH group and altered ring strain. The target compound’s [4,3-c] fusion may reduce steric hindrance, enhancing membrane diffusion .
Biological Activity
3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a heterocyclic ring that includes nitrogen and oxygen atoms. This structural configuration contributes to its unique reactivity and interactions with biological targets.
Target of Action
The primary target for this compound is tubulin , a protein critical for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules. This inhibition leads to cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways.
Mode of Action
- Inhibition of Microtubule Formation : By preventing tubulin polymerization, the compound disrupts microtubule dynamics.
- Apoptosis Induction : The disruption activates the mitochondrial apoptotic pathway characterized by cytochrome c release and caspase activation.
Biochemical Pathways
The inhibition of tubulin polymerization influences several downstream pathways:
- Cell Cycle Arrest : Cells are unable to progress through the G2/M phase.
- Induction of Cell Death : The compound's action results in reduced proliferation of cancer cells and promotes apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro tests showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis.
- A study reported IC50 values indicating strong cytotoxic effects against breast cancer (MCF-7) cells .
Additional Biological Activities
Research has also indicated potential antibacterial properties:
- The compound was evaluated for its ability to inhibit bacterial growth in specific strains. Results showed moderate antibacterial activity, suggesting further exploration in medicinal chemistry is warranted .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine, and how is enantioselectivity achieved?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization reactions. A common approach involves N-heterocyclic carbene (NHC)-catalyzed ring-closing reactions of precursors like 4-amino-3-phenylisoxazole-5-carboxamide derivatives under mild conditions. Catalysts such as chiral NHCs are critical for achieving high enantiomeric excess (e.g., >90% ee) . Key parameters include solvent choice (e.g., THF or DCM), temperature control (20–40°C), and reaction time (12–24 hours). For scalability, continuous flow reactors are recommended to maintain reproducibility .
Q. Table 1: Representative Catalysts and Conditions
| Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Chiral NHC | THF | 25 | 85 | 92 |
| Non-chiral base | DCM | 40 | 78 | N/A |
Q. How is the structural identity of this compound validated post-synthesis?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the fused oxazole-pyridine ring and trifluoromethyl group position (e.g., δ 120–125 ppm for CF in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO, [M+H] = 231.0742).
- X-ray Crystallography : For absolute stereochemical assignment, particularly when chiral centers are present .
Q. What safety precautions are required when handling this compound?
Methodological Answer: Safety protocols align with those for fluorinated heterocycles:
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer: The CF group enhances:
- Lipophilicity : Measured via logP values (e.g., calculated logP = 2.1 using ChemAxon).
- Metabolic Stability : Resistance to oxidative degradation in liver microsome assays.
- Electron-Withdrawing Effects : Reduces basicity of the pyridine nitrogen (pKa ~3.5) .
Q. What are the standard purity assessment methods for this compound?
Methodological Answer:
- HPLC/UPLC : Reverse-phase C18 columns (e.g., 95% purity threshold, retention time 8–10 min).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the ring-closing step?
Methodological Answer: Troubleshooting strategies include:
- Catalyst Screening : Test alternative NHCs or transition-metal catalysts (e.g., Pd for cross-couplings).
- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) while maintaining yields >80% .
Q. Table 2: Solvent Optimization Case Study
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 75 |
| DMF | 37 | 88 |
| DMSO | 47 | 82 |
Q. What computational methods predict the compound’s bioactivity against neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (PDB ID: 6X3T).
- QSAR Models : Train models on analogs with known anti-inflammatory activity (e.g., IC < 10 μM) .
Q. How can conflicting data on antimicrobial activity be resolved?
Methodological Answer:
- Dose-Response Curves : Test MIC (Minimum Inhibitory Concentration) across multiple strains (e.g., S. aureus, E. coli).
- Metabolomic Profiling : Compare bacterial metabolic pathways pre/post-treatment via LC-MS .
Q. Table 3: Antimicrobial Activity of Analogs
| Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus | 12.5 | Ciprofloxacin (1.0) |
| E. coli | 25.0 | Ampicillin (5.0) |
Q. What strategies enhance the compound’s solubility for in vivo studies?
Methodological Answer:
Q. How do steric effects impact regioselectivity in derivatization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
